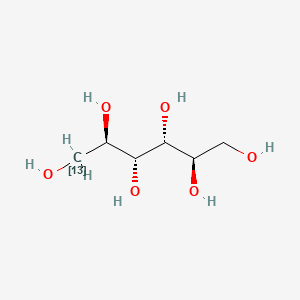

D-ribose-3-d

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This usually involves the IUPAC name, other names, CAS number, and the molecular formula of the compound .

Synthesis Analysis

This involves the methods used to synthesize the compound. It could be a single step or multi-step process .Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound .Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds. It includes the study of the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, color, odor, stability, etc .Applications De Recherche Scientifique

Glycation et réduction du stress oxydatif

D-ribose-3-d a été utilisé dans des études pour examiner ses effets sur la glycation et le stress oxydatif, qui sont les principaux facteurs contributifs responsables du diabète et de ses complications secondaires . Dans une étude, la glycation induite par le D-ribose a été atténuée par l'extrait aqueux de graines de Nigella sativa .

Capacité antidiabétique

La capacité antidiabétique de this compound a été évaluée en utilisant la suppression des enzymes α-amylase et α-glucosidase . Le composé a montré un potentiel dans la prévention de la glycation, la réduction de la production de carbonyles et la modification des thiols .

Protection contre les dommages à l'ADN

This compound s'est avéré présenter une forte capacité de protection contre les dommages à l'ADN . Il a été observé que l'ajout de D-ribose et de lysine à pBR322 augmentait la rupture des brins d'ADN .

Traitement de l'insuffisance cardiaque congestive et du diabète

This compound a des applications cliniques potentielles dans l'insuffisance cardiaque congestive et le diabète, ainsi que leurs complications . Il a été suggéré que la supplémentation en D-ribose pourrait avoir des effets bénéfiques .

Récupération de l'ATP

Il a été rapporté que this compound avait des effets bénéfiques à long terme sur la récupération de l'ATP après une ischémie myocardique globale dans un modèle canin chronique .

Traitement de la maladie d'Alzheimer

This compound a été utilisé dans la recherche liée à la maladie d'Alzheimer

Mécanisme D'action

Target of Action

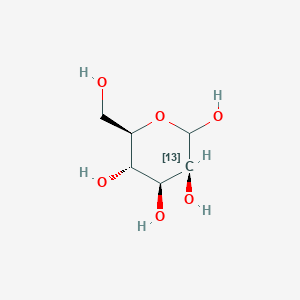

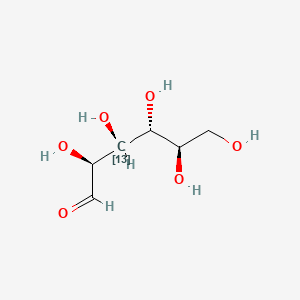

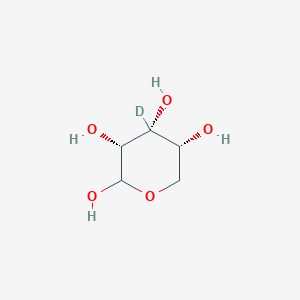

D-Ribose-3-D, also known as D-[3-2H]ribose or (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, primarily targets the cellular energy production system . It plays a crucial role in the production of adenosine triphosphate (ATP), a molecule that helps store and release energy . ATP also supports muscle contraction and the body’s nerve signals .

Mode of Action

This compound interacts with its targets by facilitating and assisting in the synthesis of ATP . Instead, it ensures there’s enough original ATP synthesized for the mitochondria to recycle .

Biochemical Pathways

This compound affects the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis . It contributes to ATP production through the nonoxidative phase of the PPP and also participates in nucleotide synthesis . This compound is an essential component of the respiratory, skeletal, and nervous systems .

Pharmacokinetics

This compound is absorbed rapidly with a mean Tmax ranging between 18 and 30 minutes . The area under the curve (AUC) and peak concentration (Cmax) increase more than proportionally with dose, indicating increased absorption and saturation of metabolism . With doubling the intravenous dose, AUC was significantly increased by threefold, while the clearance was decreased by 44% . The half-life was 1.7-fold longer at the higher dose .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced recovery in ATP levels . This leads to maintenance in exercise performance, as well as lower levels of perceived exertion and creatine kinase . This compound supplementation may also efficiently target ‘hibernating’ myocardium and reduce cardiomyocyte loss of ATP attributed to ischemia in patients .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, diet and physical activity can affect the metabolism of this compound . Additionally, certain medical conditions such as diabetes and cognitive dysfunction have been associated with elevated this compound levels

Avantages Et Limitations Des Expériences En Laboratoire

(3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrolxane-2,3,4,5-tetrol has several advantages for lab experiments. This compound is readily available and can be synthesized in high yields. Additionally, this compound is stable in solution and can be stored for long periods of time. However, this compound also has several limitations. This compound is sensitive to air and moisture, and should be handled with care. Additionally, this compound is expensive and should be used sparingly.

Orientations Futures

Due to the wide range of applications of (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrolxane-2,3,4,5-tetrol, there are many potential future directions for research. These include further investigations into the use of this compound for asymmetric synthesis, the development of new catalysts based on this compound, and the study of the biochemical and physiological effects of this compound. Additionally, further research into the use of this compound in the synthesis of pharmaceuticals and other bioactive compounds could yield interesting results. Finally, further research into the use of this compound in the synthesis of chiral polymers could lead to the development of new materials with interesting properties.

Méthodes De Synthèse

The synthesis of (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrolxane-2,3,4,5-tetrol can be accomplished via a variety of methods. The most commonly used method is the reduction of 4-chloro-2,3,4,5-tetrahydrofuran (CHTHF) with diborane. This reaction yields the desired product in high yields. Other methods for the synthesis of (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrolxane-2,3,4,5-tetrol include the reaction of 4-chloro-2,3,4,5-tetrahydrofuran with lithium aluminum hydride (LiAlH4) or the reaction of 4-chloro-2,3,4,5-tetrahydrofuran with sodium borohydride (NaBH4).

Safety and Hazards

Propriétés

IUPAC Name |

(3R,4R,5R)-4-deuteriooxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-YOLHSRPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@@H](COC([C@@H]1O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)